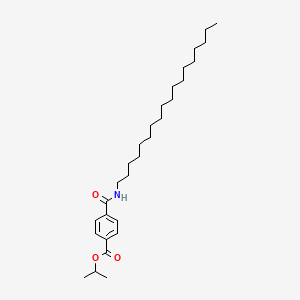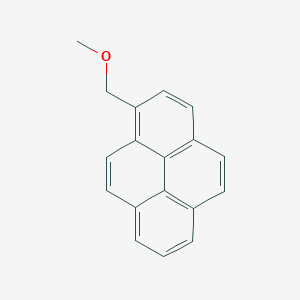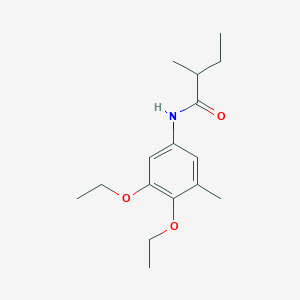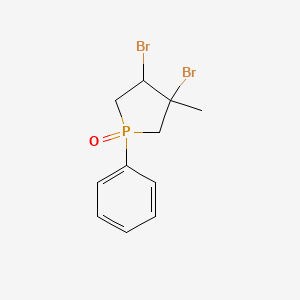
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one is an organophosphorus compound characterized by the presence of bromine, methyl, and phenyl groups attached to a phospholanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methyl-1-phenyl-1lambda~5~-phospholan-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and brominating agent are fed into a reactor under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of debrominated phospholanones.
Applications De Recherche Scientifique
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one involves its interaction with molecular targets through its bromine and phospholanone moieties. The bromine atoms can participate in halogen bonding, while the phospholanone ring can interact with nucleophilic sites on biomolecules or other chemical entities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one is unique due to the presence of bromine atoms, which confer distinct reactivity and potential biological activity compared to its chloro or thione analogs. The bromine atoms can participate in specific interactions that are not possible with chlorine or sulfur, making this compound valuable for certain applications.
Propriétés
Numéro CAS |
92412-56-1 |
|---|---|
Formule moléculaire |
C11H13Br2OP |
Poids moléculaire |
352.00 g/mol |
Nom IUPAC |
3,4-dibromo-3-methyl-1-phenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C11H13Br2OP/c1-11(13)8-15(14,7-10(11)12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clé InChI |
WLMNWAODWCNVJT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CP(=O)(CC1Br)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


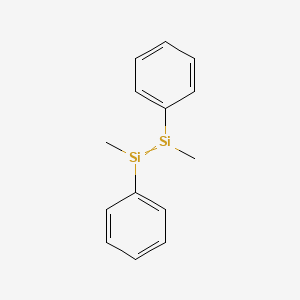
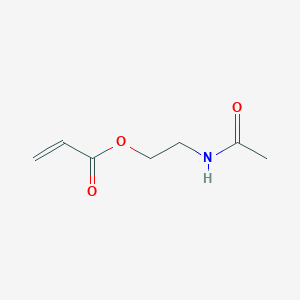
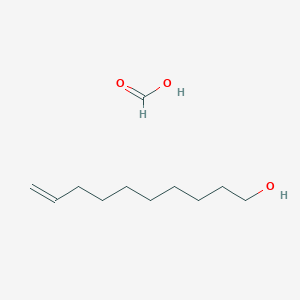
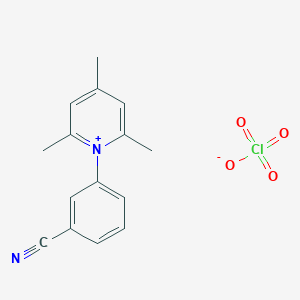
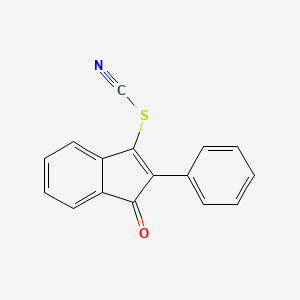
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

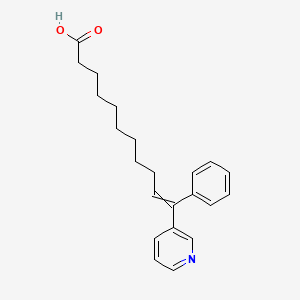
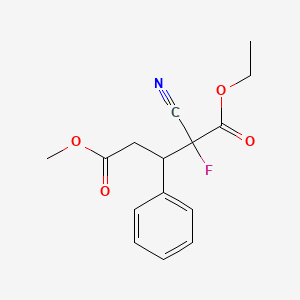
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
